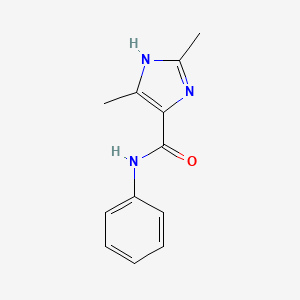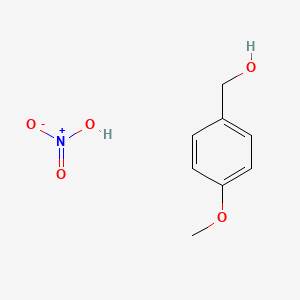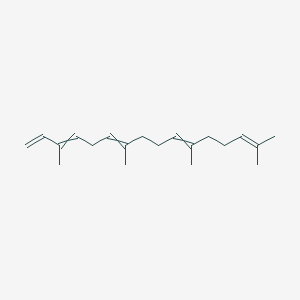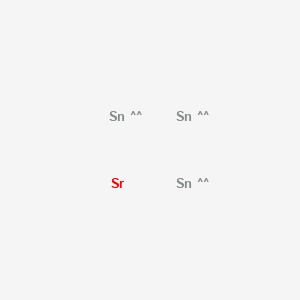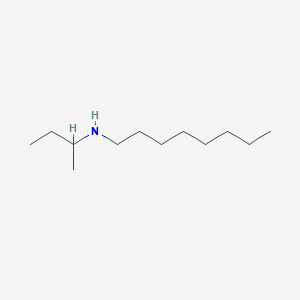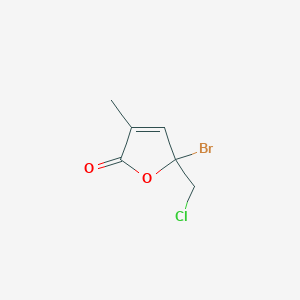
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of bromine and chlorine atoms attached to a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one typically involves the bromination and chloromethylation of a furan derivative. One common method includes the following steps:
Bromination: The furan ring is brominated using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.
Chloromethylation: The brominated furan derivative is then subjected to chloromethylation using formaldehyde (CH2O) and hydrochloric acid (HCl) or other chloromethylating agents. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chloromethylation processes. These processes are typically carried out in batch or continuous reactors with precise control over reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different chemical properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions. The reactions are performed in anhydrous solvents to avoid side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted furan derivatives, while oxidation and reduction reactions can yield different oxidation states of the compound.
Aplicaciones Científicas De Investigación
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Potential applications in drug development are explored, particularly for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications, including the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target and the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-5-nitro-1,3-dioxane: An antimicrobial compound with a similar bromine substitution but different functional groups.
5-Chloro-5-(chloromethyl)-3-methylfuran-2(5H)-one: A closely related compound with chlorine instead of bromine.
3-Methylfuran-2(5H)-one: The parent compound without halogen substitutions.
Uniqueness
5-Bromo-5-(chloromethyl)-3-methylfuran-2(5H)-one is unique due to the presence of both bromine and chlorine atoms on the furan ring This dual substitution imparts distinct chemical reactivity and biological activity compared to similar compounds
Propiedades
Número CAS |
77120-85-5 |
|---|---|
Fórmula molecular |
C6H6BrClO2 |
Peso molecular |
225.47 g/mol |
Nombre IUPAC |
5-bromo-5-(chloromethyl)-3-methylfuran-2-one |
InChI |
InChI=1S/C6H6BrClO2/c1-4-2-6(7,3-8)10-5(4)9/h2H,3H2,1H3 |
Clave InChI |
QFNSOOZERPWYKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(OC1=O)(CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
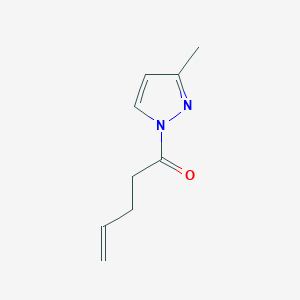

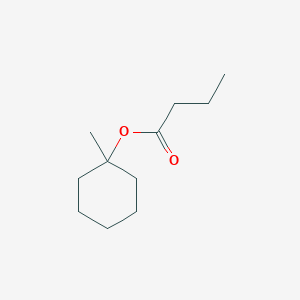
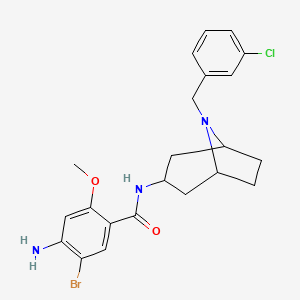

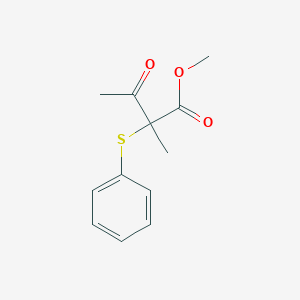
![4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one](/img/structure/B14432213.png)
